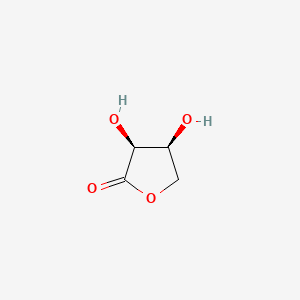
1-Methylpiperidine-2-ethanol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpiperidine-2-ethanol-d3 is a deuterated analogue of 1-Methylpiperidine-2-ethanol. It is a stable isotope-labeled compound with the molecular formula C8H14D3NO and a molecular weight of 146.25. This compound is often used in scientific research due to its unique properties, including its role as an intermediate in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-2-ethanol-d3 can be synthesized through the deuteration of 1-Methylpiperidine-2-ethanolThe reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar deuteration techniques. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and pharmaceutical applications. The production process is carried out under strict quality control measures to ensure consistency and reliability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylpiperidine-2-ethanol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
1-Methylpiperidine-2-ethanol-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antipsychotic drugs like Thioridazine.
Industry: Utilized in the production of stable isotope-labeled compounds for various industrial applications
Mécanisme D'action
The mechanism of action of 1-Methylpiperidine-2-ethanol-d3 involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of pharmaceuticals, it plays a crucial role in the formation of active drug compounds. The deuterium atoms in its structure can influence the metabolic stability and pharmacokinetics of the resulting drugs, enhancing their efficacy and reducing side effects.
Comparaison Avec Des Composés Similaires
- 1-Methylpiperidine-2-ethanol (non-deuterated)
- 1-Methylpiperidine-2-propanol
- 1-Methylpiperidine-2-butanol
Comparison: 1-Methylpiperidine-2-ethanol-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research and pharmaceutical applications. The deuterium labeling allows for precise tracking in metabolic studies and enhances the stability of the compound. Compared to its non-deuterated analogue, this compound offers improved performance in NMR spectroscopy and other analytical techniques .
Propriétés
Numéro CAS |
1346601-98-6 |
|---|---|
Formule moléculaire |
C8H17NO |
Poids moléculaire |
146.248 |
Nom IUPAC |
2-[1-(trideuteriomethyl)piperidin-2-yl]ethanol |
InChI |
InChI=1S/C8H17NO/c1-9-6-3-2-4-8(9)5-7-10/h8,10H,2-7H2,1H3/i1D3 |
Clé InChI |
OVMRRCXDBKEQIU-FIBGUPNXSA-N |
SMILES |
CN1CCCCC1CCO |
Synonymes |
2-(2-Hydroxyethyl)-1-methylpiperidine-d3; 1-Methyl-2-piperidineethanol-d3; NSC 75616-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-acetamido-4-methylpentanoate](/img/structure/B583592.png)






